
2,6-Dichloropyridine N-oxide
Overview
Description
2,6-Dichloropyridine N-oxide (C₅H₃Cl₂NO, CAS 2587-00-0) is a heteroaromatic compound characterized by chlorine substituents at the 2- and 6-positions and an N-oxide functional group. It is synthesized via oxidation of 2,6-dichloropyridine using hydrogen peroxide in trifluoroacetic acid (TFA) at elevated temperatures . This compound has emerged as a versatile reagent in catalysis and organic synthesis due to its dual role as a mild oxidant and a hydrogen atom transfer (HAT) catalyst. Key applications include hydroxylation of alkanes (e.g., adamantane) , epoxidation of alkenes , and site-selective C–H functionalization in photoredox reactions . Its high O–H bond dissociation energy (BDE, 111.1 kcal/mol) and compatibility with transition-metal catalysts like ruthenium porphyrins or gold complexes underscore its utility in selective oxidation processes.
Preparation Methods
Oxidation Using m-Chloroperoxybenzoic Acid (mCPBA)
Reaction Mechanism and Conditions
The oxidation of 2,6-dichloropyridine to its N-oxide derivative proceeds via electrophilic attack by mCPBA on the pyridine nitrogen, forming an intermediate oxaziridine that rearranges to the N-oxide . This method employs dichloromethane (DCM) as a solvent at 0–5°C to minimize side reactions. A stoichiometric ratio of 1.5 equivalents of mCPBA to pyridine ensures complete conversion .
Procedure
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Cooling and Mixing : 2,6-Dichloropyridine is dissolved in DCM and cooled to 0–5°C.
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Oxidant Addition : mCPBA is added gradually to prevent exothermic side reactions.
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Stirring : The reaction proceeds at 20–25°C for 24 hours, monitored by thin-layer chromatography (TLC).
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Workup : The mixture is concentrated, diluted with water, and adjusted to pH 4–5 to precipitate byproducts (e.g., m-chlorobenzoic acid).
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Isolation : Filtration and vacuum drying yield 2,6-dichloropyridine N-oxide as a pale yellow crystalline solid .
Performance Metrics
Parameter | Value |
---|---|
Yield | 95% |
Purity | 95% |
Reaction Time | 24 hours |
Solvent | Dichloromethane |
Temperature Range | 0–25°C |
This method achieves high purity and yield due to the selective solubility of the N-oxide in water, enabling efficient separation from byproducts .
Hydrogen Peroxide Catalyzed Oxidation
Catalytic System and Optimization
An alternative approach utilizes hydrogen peroxide (30% w/w) with mesoporous molecular sieve MCM-41 as a catalyst . The sieves enhance surface area for oxidation, reducing reaction time and energy input.
Reaction Protocol
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Mixing : 2,6-Dichloropyridine is combined with MCM-41 (5–50% by mass of substrate).
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Heating : The mixture is stirred at 40–90°C to activate the catalyst.
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Oxidant Addition : H₂O₂ is introduced dropwise at a molar ratio of 0.8–3.5:1 (H₂O₂:pyridine).
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Reaction Completion : After 3–10 hours, the solution is cooled, filtered, and concentrated to isolate the N-oxide .
Key Parameters
Parameter | Range |
---|---|
H₂O₂ Ratio | 0.8–3.5 eq |
Catalyst Loading | 5–50 wt% |
Temperature | 40–90°C |
Reaction Time | 3–10 hours |
This method avoids halogenated solvents, aligning with green chemistry principles. However, yields are marginally lower (85–90%) due to residual peroxide decomposition .
Comparative Analysis of Methods
Efficiency and Scalability
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mCPBA Method : Superior yield (95%) and purity (95%) make it ideal for laboratory-scale synthesis. However, mCPBA’s cost and dichloromethane’s toxicity limit industrial adoption .
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H₂O₂/MCM-41 Method : Lower yield (85–90%) but offers scalability and reduced environmental impact. The catalyst is recyclable, lowering long-term costs .
Industrial Considerations
Factor | mCPBA Method | H₂O₂ Method |
---|---|---|
Cost | High ($120–150/kg) | Low ($5–10/kg) |
Solvent Toxicity | High (DCM) | None (Aqueous) |
Catalyst Reusability | Not applicable | 5–10 cycles |
Energy Consumption | Moderate | High (Heating) |
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, acetic acid, and other oxidizing agents are commonly used.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are used under various conditions, often requiring a base to facilitate the reaction.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
DCPO serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds. It can be transformed into amino derivatives and nitrated products, which are crucial for developing pharmaceuticals and agrochemicals.
Case Study: Synthesis of Energetic Pyridine Derivatives
A study demonstrated the efficient synthesis of 4-amino-2,6-dichloropyridine from DCPO through nitration and subsequent reduction reactions. This compound is noted for its potential application in high-performance explosives due to its stability and energetic properties . The following table summarizes key reactions involving DCPO:
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Oxidation | 2,6-Dichloropyridine | 2,6-Dichloropyridine N-oxide | - |
Nitration | This compound | 2,6-Dichloro-4-nitropyridine N-oxide | Variable |
Reduction | 4-Amino-2,6-dichloro-3-nitropyridine | 4-Amino-2,6-dichloro-3,5-dinitropyridine | 17 |
Pharmaceutical Applications
DCPO and its derivatives are explored for their biological activities. Aromatic N-oxides, including DCPO, exhibit properties that may be beneficial in drug development.
Biocatalytic Synthesis
A notable application involves the use of engineered Escherichia coli expressing soluble di-iron monooxygenase for the production of various heteroaromatic N-oxides from pyridine derivatives. This method highlights an environmentally friendly approach to synthesizing biologically active compounds .
Material Science
In materials science, DCPO has been utilized as an oxidant in selective catalytic oxidations of C–H bonds in polyethylenes. This application enhances adhesion properties in polymer formulations, making it valuable for industrial applications .
Toxicological Considerations
While DCPO has several beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed or upon skin contact . Proper safety measures must be adhered to when handling this chemical.
Mechanism of Action
The mechanism of action of 2,6-dichloropyridine N-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to various substrates, facilitating the conversion of alcohols to ketones or aldehydes. The molecular targets include hydroxyl groups in organic molecules, and the pathways involved are typically oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Pyridine N-Oxide Derivatives
The reactivity and applications of 2,6-dichloropyridine N-oxide are strongly influenced by its substitution pattern and electronic properties. Below is a comparative analysis with structurally related pyridine N-oxide derivatives:
Reactivity and Catalytic Efficiency
This compound
- Substituents : Chlorine atoms at 2- and 6-positions.
- O–H BDE : 111.1 kcal/mol (protonated form) .
- Key Applications: Hydroxylation: Achieves up to 14,800 turnovers (TO) in adamantane hydroxylation with Ru-porphyrin catalysts . Epoxidation: High stereoselectivity (trans:cis ratio = 20:1) in cyclooctene epoxidation via nonradical pathways . HAT Catalysis: Enables alkylation of unactivated C(sp³)–H bonds (e.g., 85% yield for adamantane tertiary C–H bonds) under photoredox conditions .
- Mechanistic Role: Acts as an oxygen donor in metal-catalyzed oxidations and generates cation radicals for HAT in photochemical reactions .
3,5-Dichloropyridine N-Oxide
- Substituents : Chlorine atoms at 3- and 5-positions.
- Key Applications :
- Reactivity : Less effective than 2,6-dichloro derivative in HAT due to lower BDE and electronic effects .
2,6-Dimethylpyridine N-Oxide (2,6-Lutidine N-Oxide)
- Substituents : Methyl groups at 2- and 6-positions.
- Key Applications: Antimutagenic Properties: Reduces mutagenesis induced by 2-aminoanthracene (2-AA) and 4-nitroquinoline (4-NQO) in bacterial assays .
- Limitations : Electron-donating methyl groups lower acidity and BDE, rendering it ineffective in oxidation catalysis .
4-Nitropyridine N-Oxide
Selectivity and Mechanistic Pathways
Environmental and Practical Considerations
- Atom Efficiency : this compound is criticized for atom inefficiency in polyethylene upcycling due to stoichiometric use with chlorinated solvents .
- Catalyst Recycling : Ruthenium porphyrin systems using this N-oxide require reductive activation (e.g., Zn amalgam) but suffer from gradual deactivation .
- Alternatives : Hydrogen peroxide and molecular oxygen are greener oxidants but lack the selectivity of chlorinated N-oxides .
Biological Activity
2,6-Dichloropyridine N-oxide (Cl₂PyNO) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry, agriculture, and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.
This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its interactions with enzymes, particularly cytochrome P450s, have been well documented. These interactions can lead to either inhibition or activation of enzymatic activity depending on the specific context of the reaction . The compound's ability to modulate cellular processes is significant, influencing pathways such as cell signaling and gene expression.
Property | Description |
---|---|
Molecular Formula | C₅H₃Cl₂N₁O |
Molecular Weight | 164.99 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Relatively stable under standard laboratory conditions |
Enzyme Interactions | Inhibits or activates cytochrome P450 enzymes |
The mechanism by which this compound exerts its biological effects primarily involves its role as an oxidizing agent. It participates in oxidation-reduction reactions, facilitating the conversion of various substrates. This compound can bind to enzyme active sites, affecting their function by either inhibiting or promoting enzymatic activity .
Case Study: Enzymatic Interactions
In a study examining the interaction of Cl₂PyNO with cytochrome P450 enzymes, it was found that the compound significantly altered the metabolic pathways of certain drugs, leading to increased or decreased bioavailability. This highlights its potential impact on drug metabolism and efficacy.
Cellular Effects
Research indicates that this compound affects cellular metabolism by altering the activity of metabolic enzymes. It has been shown to modulate transcription factors that influence gene expression profiles, which can lead to changes in cell proliferation and differentiation .
Table 2: Effects on Cellular Processes
Cellular Process | Effect of Cl₂PyNO |
---|---|
Gene Expression | Modulates transcription factors leading to altered gene expression |
Cell Proliferation | Influences cell growth rates; potential for both promotion and inhibition |
Metabolic Flux | Alters activity of metabolic enzymes affecting overall metabolism |
Applications in Research
This compound is utilized in various research applications due to its biochemical properties:
- Synthesis of Pharmaceuticals: It acts as a precursor for antibiotics and antifungal agents.
- Biochemical Assays: Used as a probe to study enzyme mechanisms and interactions.
- Agricultural Chemistry: Employed in developing herbicides and insecticides due to its biological activity .
Recent Findings
Recent studies have explored the photocatalytic properties of this compound. For instance, it has been identified as an effective hydrogen atom transfer (HAT) catalyst in C-H functionalization reactions under light irradiation conditions. This property opens avenues for its application in synthetic organic chemistry .
Table 3: Photocatalytic Activity
Reaction Type | Yield (%) | Conditions |
---|---|---|
C-H Functionalization | 96% | Blue LED irradiation; 20 mol% Cl₂PyNO |
C-H Amination | Moderate yields | Varies with radical trapping reagents |
C-H Alkylation | Moderate yields | Requires optimization for higher efficiency |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2,6-dichloropyridine N-oxide?
- Methodology : Synthesis typically involves oxidation of 2,6-dichloropyridine using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. Characterization relies on NMR (¹H/¹³C), IR spectroscopy (to confirm N-oxide formation via absorption at ~1250–1300 cm⁻¹ for N-O stretching), and mass spectrometry for molecular weight verification. Purity is assessed via HPLC with UV detection at 254 nm. Ensure anhydrous conditions to avoid hydrolysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential irritation. Store in a cool, dry place away from reducing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via incineration or licensed hazardous waste services .
Advanced Research Questions
Q. How does this compound compare to dimethyldioxirane (DMDO) in mediating remote oxy-functionalization of unactivated carbons in steroids?
- Methodology : In Ru-catalyzed reactions, this compound selectively oxygenates methine carbons at C-20 in 5β-steroids, forming γ-lactones, while DMDO preferentially hydroxylates C-5β and C-17α. The difference arises from steric and electronic effects of the oxidant and protecting groups (e.g., C-3 acetoxyl vs. carbonyl). Reaction monitoring via LC-MS and NMR confirms product distribution .
Q. What factors influence regioselectivity in transition metal-catalyzed oxidations using this compound?
- Methodology : Regioselectivity depends on:
- Catalyst design : Ru porphyrin complexes (e.g., [Ru(TMP)CO]) favor distal oxidation via radical rebound mechanisms.
- Substrate structure : Electron-withdrawing groups (e.g., Cl) direct oxidation to less hindered sites.
- Oxidant stoichiometry : Excess N-oxide increases oxidation depth but may reduce selectivity. Optimize via time-resolved kinetic studies and DFT calculations .
Q. How can Ba-modified Pd/C catalysts be optimized for hydrodechlorination of 2,6-dichloropyridine?
- Methodology : Ba loading (0.5–2.0 wt%) enhances Pd dispersion and reduces chlorine poisoning. Catalytic testing under H₂ (1–3 bar) in ethanol at 50°C achieves >90% dechlorination selectivity. Characterize catalysts via TEM (particle size <5 nm) and XPS (Pd⁰/Pd²+ ratio). Leaching tests confirm stability over 5 cycles .
Q. What mechanistic insights explain the dual HAT/photoredox catalytic cycles involving this compound?
- Methodology : Fluorescence quenching and electrochemical studies reveal that photoexcited Mes-Acr⁺ oxidizes the N-oxide to a cation radical, which abstracts hydrogen via HAT. Alkyl radicals add to electrophilic substrates (e.g., benzalmalononitrile), followed by base-mediated regeneration of the N-oxide. ESI-MS detects intermediates like TEMPO adducts .
Q. What challenges exist in minimizing metal leaching and improving atom efficiency with this compound in heterogeneous catalysis?
- Methodology : Metal leaching (e.g., Ru in porphyrin systems) is mitigated by anchoring catalysts to silica or MOFs. Atom efficiency is improved by optimizing N-oxide stoichiometry (1.2–2.0 equiv) and substituting chlorinated pyridines with greener oxidants (e.g., O₂). Monitor via ICP-MS and turnover number (TON) calculations .
Q. How do computational studies support proposed mechanisms in gold-catalyzed alkyne oxidations using this compound?
- Methodology : DFT simulations reveal that Au(I) activates alkynes to form α-oxo carbenes, which react with the N-oxide to yield 1,2-diketones. Transition state analysis explains selectivity for diketoesters over enones. Experimental validation via isotopic labeling (¹⁸O) confirms oxygen transfer from the N-oxide .
Properties
IUPAC Name |
2,6-dichloro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMGVDPYLWLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355830 | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-00-0 | |
Record name | 2587-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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